1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride
Description
This compound is a triazole-based derivative featuring a difluoromethylsulfanyl (-SCF$_2$H) substituent at the 5-position of the 4-methyl-4H-1,2,4-triazole ring, with a methanamine group at the 3-position. Its dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
[5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4S.2ClH/c1-11-3(2-8)9-10-5(11)12-4(6)7;;/h4H,2,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYOGGPEBGDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC(F)F)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F2N4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-{5-[(Difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. The unique structural features of this compound, which include a triazole ring and a difluoromethyl sulfanyl group, suggest a promising pharmacological profile.
Structural Characteristics
The compound's IUPAC name indicates its intricate molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C6H9F2N5S·2HCl
- Molecular Weight : 267.13 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to disrupt essential metabolic pathways, leading to cell death or inhibition of growth. The presence of the triazole ring is particularly significant as it has been associated with antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Antifungal Activity
Several studies have evaluated the antifungal properties of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.
Case Study: Antifungal Efficacy
A comparative study demonstrated that triazole derivatives showed minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Candida albicans, suggesting strong antifungal potential. The specific compound under review may exhibit comparable or enhanced activity due to the difluoromethyl sulfanyl group.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Candida albicans |
| Fluconazole | 8 | Candida albicans |
| Voriconazole | 0.5 | Aspergillus fumigatus |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Triazole derivatives are known to exhibit activity against a variety of Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies have reported that similar triazole compounds possess significant antibacterial activity with MIC values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli. The specific compound's activity may be enhanced due to its unique functional groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazole ring and substituents on the sulfur atom can significantly influence biological activity. The presence of electronegative groups like fluorine is thought to enhance binding affinity to target enzymes or receptors.
Key Findings:
- Difluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.
- Triazole Ring : Essential for interaction with fungal cytochrome P450 enzymes.
- Sulfanyl Group : Contributes to the overall reactivity and potential for forming stable interactions with biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Crystallographic and Conformational Analysis
- Crystal Packing : Substituents like -SCF$2$H may lead to distinct packing patterns compared to -SCH$3$ or -SO$2$CH$3$ groups, as observed in halogenated isostructural compounds .
- Electron-Withdrawing Effects : The -SCF$_2$H group’s electronegativity could influence hydrogen bonding and lattice stability, impacting solubility and formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
